![molecular formula C17H25NO3S B117078 2-Bornanol, 3-(tosylamino)- CAS No. 146387-13-5](/img/structure/B117078.png)
2-Bornanol, 3-(tosylamino)-
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Overview
Description
2-Bornanol, 3-(tosylamino)- is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique properties and potential applications in various fields of scientific research.
Mechanism of Action
The mechanism of action of 2-Bornanol, 3-(tosylamino)- is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. This inhibition can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bornanol, 3-(tosylamino)- are still being studied, but it is believed to have an impact on various processes in the body. These processes include the regulation of gene expression, the inhibition of certain enzymes and proteins, and the modulation of various signaling pathways.
Advantages and Limitations for Lab Experiments
The use of 2-Bornanol, 3-(tosylamino)- in lab experiments has several advantages, including its high purity and stability, as well as its relatively low cost. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and training to handle it safely.
Future Directions
There are several potential future directions for the study of 2-Bornanol, 3-(tosylamino)-. One such direction is the further exploration of its potential use in the development of new drugs and pharmaceuticals. Additionally, the compound could be studied for its potential use in the treatment of various diseases and conditions, including cancer and neurological disorders. Finally, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of the compound.
Synthesis Methods
The synthesis of 2-Bornanol, 3-(tosylamino)- can be achieved through a multi-step process involving the reaction of various chemical compounds. One such method involves the reaction of 2-bornanone with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Scientific Research Applications
2-Bornanol, 3-(tosylamino)- has been studied for its potential use in various fields of scientific research. One such application is in the field of organic synthesis, where it has been used as a reagent in the synthesis of various organic compounds. Additionally, it has been studied for its potential use in the development of new drugs and pharmaceuticals.
properties
IUPAC Name |
N-(3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-11-5-7-12(8-6-11)22(20,21)18-14-13-9-10-17(4,15(14)19)16(13,2)3/h5-8,13-15,18-19H,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDDKFUXDVSRTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2C3CCC(C2O)(C3(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336468 |
Source
|
Record name | 2-Bornanol, 3-(tosylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
146387-13-5 |
Source
|
Record name | 2-Bornanol, 3-(tosylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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